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molecular formula C8H14O5S B1396721 Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate CAS No. 170721-48-9

Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate

Cat. No. B1396721
M. Wt: 222.26 g/mol
InChI Key: SWSNDKHMSTTXPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07829716B2

Procedure details

8.45 g of crude methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate (compound 14a) was dissolved in 85 ml dry dichloromethane. The pale yellow solution was cooled to 0° C. Then, 7.71 g triethylamine was added and 8.05 g methanesulfonyl chloride was added dropwise over 8 minutes. The yellow suspension was stirred at 0° C. TLC showed that after 10 minutes the reaction was completed. To the reaction mixture, 35 ml water and 20 ml dichloromethane were added. The water layer was washed with 20 ml dichloromethane. The combined organic layers were washed with 30 ml water, dried (Na2SO4) and evaporated to dryness, resulting in a yellow oil. The product was immediately used in the next step (synthesis of methyl 1-(bromomethyl)-cyclopropaneacetate).
Quantity
8.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
7.71 g
Type
reactant
Reaction Step Two
Quantity
8.05 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
35 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1([CH2:6][C:7]([O:9][CH3:10])=[O:8])[CH2:5][CH2:4]1.C(N(CC)CC)C.[CH3:18][S:19](Cl)(=[O:21])=[O:20].BrCC1(CC(OC)=O)CC1>ClCCl.O>[CH3:18][S:19]([O:1][CH2:2][C:3]1([CH2:6][C:7]([O:9][CH3:10])=[O:8])[CH2:5][CH2:4]1)(=[O:21])=[O:20]

Inputs

Step One
Name
Quantity
8.45 g
Type
reactant
Smiles
OCC1(CC1)CC(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1(CC1)CC(=O)OC
Name
Quantity
85 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
7.71 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
8.05 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1(CC1)CC(=O)OC
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
35 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The yellow suspension was stirred at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after 10 minutes
Duration
10 min
WASH
Type
WASH
Details
The water layer was washed with 20 ml dichloromethane
WASH
Type
WASH
Details
The combined organic layers were washed with 30 ml water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
resulting in a yellow oil

Outcomes

Product
Name
Type
Smiles
CS(=O)(=O)OCC1(CC1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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